molecular formula C21H18N2O5S B3542377 3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid

3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid

Cat. No.: B3542377
M. Wt: 410.4 g/mol
InChI Key: IXDSYEKEEMHNDV-UHFFFAOYSA-N
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Description

3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid is a complex organic compound that features a benzenesulfonyl group, a benzoyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the electrophilic aromatic substitution of benzene derivatives. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines and alcohols .

Scientific Research Applications

3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular processes by altering the pH or redox state within cells .

Properties

IUPAC Name

3-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-23(29(27,28)19-8-3-2-4-9-19)18-12-10-15(11-13-18)20(24)22-17-7-5-6-16(14-17)21(25)26/h2-14H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSYEKEEMHNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid
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3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid
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3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid
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3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid
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3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid

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